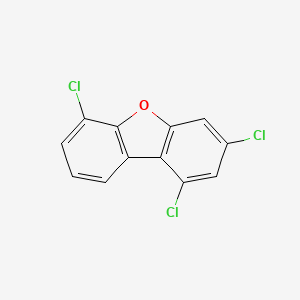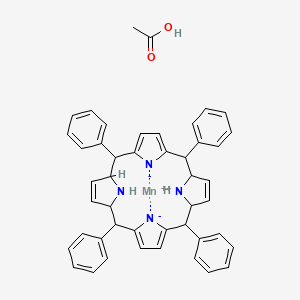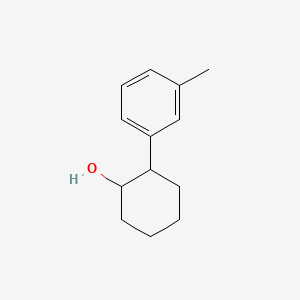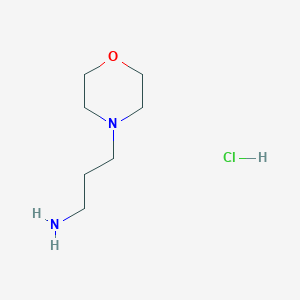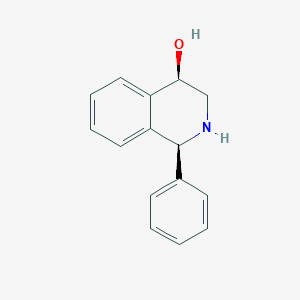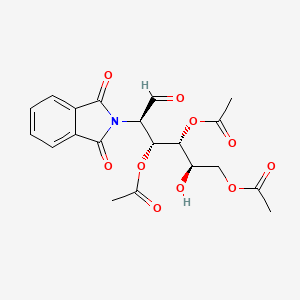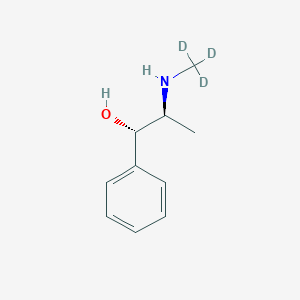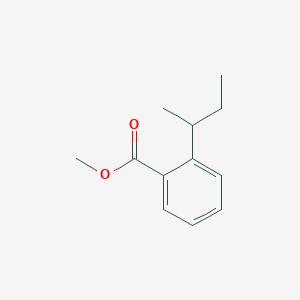
Methyl 2-(butan-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylpropyl)-benzoic Acid Methyl Ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is derived from benzoic acid and is characterized by its unique structure, which includes a benzoic acid core with a 1-methylpropyl group and a methyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpropyl)-benzoic Acid Methyl Ester typically involves the esterification of benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Benzoic Acid+MethanolAcid Catalyst2-(1-Methylpropyl)-benzoic Acid Methyl Ester+Water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Methylpropyl)-benzoic Acid Methyl Ester may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. These methods allow for large-scale production while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
2-(1-Methylpropyl)-benzoic Acid Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and methanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water and a strong acid catalyst, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide (NaOH).
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products Formed
Hydrolysis: Benzoic acid and methanol.
Reduction: 2-(1-Methylpropyl)-benzoic alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
2-(1-Methylpropyl)-benzoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
作用机制
The mechanism by which 2-(1-Methylpropyl)-benzoic Acid Methyl Ester exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing benzoic acid, which can then participate in various metabolic processes.
相似化合物的比较
Similar Compounds
Methyl Benzoate: Similar structure but lacks the 1-methylpropyl group.
Ethyl Benzoate: Similar ester but with an ethyl group instead of a methyl group.
Isobutyl Benzoate: Similar ester with an isobutyl group.
Uniqueness
2-(1-Methylpropyl)-benzoic Acid Methyl Ester is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the 1-methylpropyl group can affect its solubility, boiling point, and overall chemical behavior compared to other benzoic acid esters.
属性
CAS 编号 |
89573-61-5 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
methyl 2-butan-2-ylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-4-9(2)10-7-5-6-8-11(10)12(13)14-3/h5-9H,4H2,1-3H3 |
InChI 键 |
MEXMOSWEFRZNSD-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC=CC=C1C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)

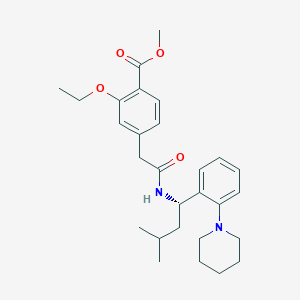
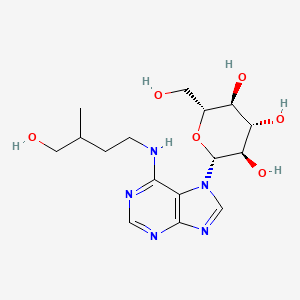
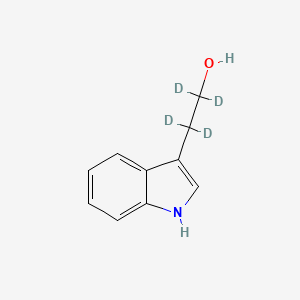
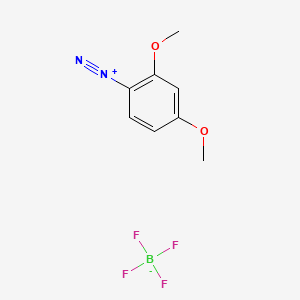
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
